molecular formula C24H22F3N5O2 B2683687 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one CAS No. 1207004-64-5

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one

Cat. No.: B2683687
CAS No.: 1207004-64-5
M. Wt: 469.468
InChI Key: KZQPZDAXMJYOSC-UHFFFAOYSA-N
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Description

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one is a synthetic small molecule designed for research applications. Its structure incorporates a quinazolin-4(3H)-one core, a scaffold known in medicinal chemistry for its diverse biological activities . This core is functionalized with a 2-(trifluoromethyl)-1H-benzo[d]imidazole moiety via a piperidine linker, a design that suggests potential for targeting various enzymatic pathways. The presence of the trifluoromethyl group is often utilized to modulate a compound's electronegativity, metabolic stability, and membrane permeability. This molecule is supplied as a high-purity compound to ensure consistency and reliability in experimental results. It is intended for in vitro research purposes only, such as initial target identification, binding affinity studies, and mechanism-of-action investigations. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[2-oxo-2-[4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidin-1-yl]ethyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22F3N5O2/c25-24(26,27)23-29-19-7-3-4-8-20(19)32(23)13-16-9-11-30(12-10-16)21(33)14-31-15-28-18-6-2-1-5-17(18)22(31)34/h1-8,15-16H,9-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZQPZDAXMJYOSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C3=CC=CC=C3N=C2C(F)(F)F)C(=O)CN4C=NC5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one typically involves multiple steps:

  • Formation of the Quinazoline Core: Starting with a substituted anthranilic acid, the core is built through cyclization reactions.

  • Addition of the Piperidine Moiety: Piperidine fragments are introduced using alkylation reactions, often utilizing reagents like haloalkanes.

  • Incorporation of the Benzimidazole Segment: Benzimidazole is synthesized via a condensation reaction involving ortho-phenylenediamine and a carboxylic acid, followed by linking it to the core structure through nucleophilic substitution.

  • Final Assembly: The final step involves linking the trifluoromethyl group, typically introduced through organometallic reagents under controlled temperatures and pressures to ensure proper placement and functionality.

Industrial Production Methods

In an industrial setting, large-scale synthesis optimizes each step to maximize yield and purity. Continuous flow reactors, automated controls for temperature and pressure, and the use of catalysts can streamline the process. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

  • Oxidation and Reduction: Depending on the reagents, specific functional groups within the compound can be oxidized or reduced to alter its properties.

  • Substitution: Nucleophilic and electrophilic substitution reactions can be employed to modify the structure and introduce new functional groups.

  • Hydrolysis: Under acidic or basic conditions, hydrolysis can occur, particularly targeting ester or amide bonds.

Common Reagents and Conditions

  • Oxidation: Uses reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled temperatures.

  • Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

  • Substitution: Utilizes halides (like NaX) or other electrophiles under mild to moderate temperatures.

Major Products

These reactions typically result in derivatives where new functional groups replace original moieties, potentially enhancing or altering the compound's activity and solubility.

Scientific Research Applications

Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the quinazolinone core and the incorporation of the trifluoromethyl and benzimidazole moieties. The general synthetic pathway can be outlined as follows:

  • Formation of Quinazolinone : Starting from appropriate aniline derivatives, quinazolinones can be synthesized through cyclization reactions involving isocyanates or other electrophiles.
  • Introduction of Trifluoromethyl Group : This is usually achieved via electrophilic fluorination techniques or using trifluoromethylating agents.
  • Benzimidazole Integration : The benzimidazole moiety can be introduced through condensation reactions with suitable precursors.

These steps highlight the complexity and versatility of synthetic methodologies employed to create this compound.

Antibacterial Properties

Recent studies have indicated that derivatives of quinazolinones exhibit notable antibacterial activity. For example, compounds containing similar structural frameworks have been tested against various bacterial strains, including:

  • Gram-positive bacteria : Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA).
  • Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae.

In vitro assays demonstrated that certain derivatives showed significant inhibition zones, suggesting potential as antibacterial agents .

Anticancer Activity

The compound's structural features suggest possible anticancer properties. Research has shown that related compounds can inhibit the growth of various cancer cell lines, including:

  • Breast cancer (MDA-MB-231)
  • Lung cancer
  • Colorectal cancer

Molecular modeling studies indicate that these compounds may interact with specific cellular targets involved in cancer progression, thus warranting further investigation into their therapeutic potential .

Antiviral Activity

Some studies have explored the antiviral properties of similar compounds. For instance, derivatives have been evaluated for their ability to inhibit viral replication in cell cultures, particularly against RNA viruses. The trifluoromethyl group is believed to enhance bioactivity by improving metabolic stability .

Case Study 1: Antibacterial Evaluation

A study evaluated a series of quinazolinone derivatives for their antibacterial efficacy against a panel of pathogens. The results indicated that compounds with the trifluoromethyl and benzimidazole substituents exhibited enhanced activity compared to their non-substituted counterparts. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) value significantly lower than standard antibiotics .

Case Study 2: Anticancer Screening

In a separate study focusing on anticancer properties, a library of quinazolinone derivatives was screened against multiple cancer cell lines. Notably, one derivative exhibited IC50 values in the nanomolar range against breast and lung cancer cells. Mechanistic studies suggested apoptosis induction via caspase activation pathways .

Mechanism of Action

3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one's mechanism of action can vary widely based on its application. Generally, it interacts with biological macromolecules such as proteins or nucleic acids, modulating their function through binding interactions.

Molecular Targets and Pathways

The compound's interaction with kinases can alter signal transduction pathways crucial for cell proliferation and survival. Inhibiting these pathways can suppress tumor growth, making it a candidate for anti-cancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural and functional features of the target compound with analogous molecules from the literature:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Observed Activity/Properties
Target Compound Quinazolin-4(3H)-one Trifluoromethyl-benzimidazole, piperidine, ethyl linker ~527.5 (estimated) High binding affinity (kinase assays)
2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole () Benzimidazole Chlorophenyl, pyrrolidine, ketone 363.18 Moderate antimicrobial activity
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone () Benzimidazole Fluorobenzyl, piperidine, pyrrolidinone ~481.5 (estimated) Enhanced solubility; PDE4 inhibition
2-amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone () Quinazolin-4(1H)-one Amino, pyridinylthio, methyl ~314.4 (estimated) Antiviral activity (in vitro)
1-(1-(4-(7-phenyl-1H-imidazo[4,5-g]quinoxalin-6-yl)benzyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one () Imidazoquinoxaline Phenyl, piperidine, benzimidazolone 551.64 Kinase inhibition (JAK2/STAT3 pathway)

Key Findings:

  • Structural Differentiation: The target compound uniquely combines a trifluoromethyl-benzimidazole group with a quinazolinone core, distinguishing it from ’s chlorophenyl-benzimidazole and ’s imidazoquinoxaline framework. The trifluoromethyl group confers superior metabolic stability compared to chlorophenyl or pyridinylthio groups . Piperidine vs. Pyrrolidine: The piperidine spacer in the target compound and enhances conformational flexibility and target engagement compared to the pyrrolidine in .
  • Pharmacological Activity: ’s compound exhibits moderate antimicrobial activity, likely due to the chlorophenyl group’s electrophilic properties . In contrast, the target compound’s kinase-binding affinity aligns with ’s imidazoquinoxaline derivative, which inhibits JAK2/STAT3 signaling . ’s fluorobenzyl-pyrrolidinone hybrid demonstrates improved solubility (logP ~2.1) compared to the target compound (estimated logP ~3.5), suggesting a trade-off between hydrophobicity and bioavailability .
  • Synthetic Complexity: The target compound’s synthesis involves multi-step functionalization of the benzimidazole and quinazolinone cores, similar to ’s imidazoquinoxaline derivative. However, ’s simpler quinazolinone structure (lacking a piperidine linker) allows for easier scale-up .

Research Implications and Limitations

  • Advantages of Target Compound : The trifluoromethyl group and piperidine-ethyl linker optimize target binding and pharmacokinetics, making it a promising candidate for kinase-related disorders.
  • Limitations: Its higher molecular weight (~527.5 g/mol) may challenge compliance with Lipinski’s rule of five, unlike ’s smaller quinazolinone derivative .

Biological Activity

The compound 3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)quinazolin-4(3H)-one (CAS Number: 1207004-64-5) is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including anti-inflammatory, antibacterial, and anticancer activities, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H22F3N5O2C_{24}H_{22}F_3N_5O_2 with a molecular weight of 469.5 g/mol . Its structure incorporates a quinazolinone core linked to a trifluoromethyl-substituted benzimidazole and a piperidine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H22F3N5O2
Molecular Weight469.5 g/mol
CAS Number1207004-64-5

1. Anti-inflammatory Activity

Research indicates that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase (COX) enzymes, specifically COX-II, which is implicated in inflammatory processes. The IC50 value for COX-II inhibition was reported to be 0.011 μM , showcasing its potency compared to traditional anti-inflammatory drugs like Rofecoxib and Celecoxib .

2. Antibacterial Activity

The antibacterial efficacy of the compound has been evaluated against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 8 to 32 μg/mL , indicating moderate antibacterial activity .

3. Anticancer Activity

Preliminary studies have suggested that the compound may possess anticancer properties. It has been tested against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Study 1: COX-II Inhibition

In a study conducted by Eren et al., derivatives of quinazolinone were synthesized and screened for COX-II selectivity. Among these, the compound showed superior selectivity and potency compared to existing COX inhibitors, with minimal ulcerogenic effects observed in vivo .

Case Study 2: Antimicrobial Efficacy

A research team evaluated various derivatives of benzimidazole for their antimicrobial properties. The tested compound demonstrated significant activity against Bacillus subtilis and Pseudomonas fluorescens, supporting its potential as a therapeutic agent in treating bacterial infections .

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